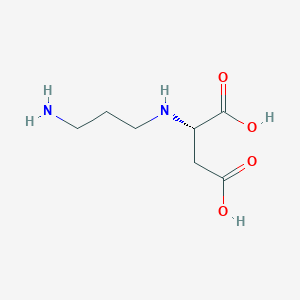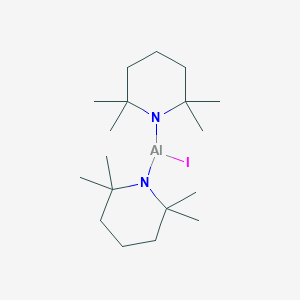
iodo-bis(2,2,6,6-tetramethylpiperidin-1-yl)alumane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iodo-bis(2,2,6,6-tetramethylpiperidin-1-yl)alumane is a chemical compound that features a central aluminum atom bonded to two 2,2,6,6-tetramethylpiperidin-1-yl groups and one iodine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of iodo-bis(2,2,6,6-tetramethylpiperidin-1-yl)alumane typically involves the reaction of aluminum triiodide with 2,2,6,6-tetramethylpiperidine. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and hydrolysis of the reactants and products. The reaction can be represented as follows:
AlI3+2(2,2,6,6-tetramethylpiperidine)→this compound+2HI
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Iodo-bis(2,2,6,6-tetramethylpiperidin-1-yl)alumane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxide and other by-products.
Reduction: Reduction reactions can convert the compound into different aluminum-containing species.
Substitution: The iodine atom can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents (e.g., oxygen, hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., chlorine, bromine). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction type. For example, oxidation may yield aluminum oxide, while substitution reactions can produce various halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Iodo-bis(2,2,6,6-tetramethylpiperidin-1-yl)alumane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of iodo-bis(2,2,6,6-tetramethylpiperidin-1-yl)alumane involves its ability to interact with various molecular targets and pathways. The aluminum center can coordinate with different ligands, facilitating catalytic reactions. The compound’s steric and electronic properties, imparted by the 2,2,6,6-tetramethylpiperidin-1-yl groups, influence its reactivity and selectivity in chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A hindered base used in organic synthesis.
2,2,6,6-Tetramethylpiperidin-1-oxyl (TEMPO): A stable free radical used as an oxidizing agent.
Lithium tetramethylpiperidide: A strong base used in deprotonation reactions.
Uniqueness
Iodo-bis(2,2,6,6-tetramethylpiperidin-1-yl)alumane is unique due to the presence of both aluminum and iodine in its structure, which imparts distinct reactivity and potential applications compared to other similar compounds. The combination of steric hindrance from the 2,2,6,6-tetramethylpiperidin-1-yl groups and the reactivity of the aluminum-iodine bond makes this compound particularly interesting for research and industrial applications.
Eigenschaften
CAS-Nummer |
194140-74-4 |
|---|---|
Molekularformel |
C18H36AlIN2 |
Molekulargewicht |
434.4 g/mol |
IUPAC-Name |
iodo-bis(2,2,6,6-tetramethylpiperidin-1-yl)alumane |
InChI |
InChI=1S/2C9H18N.Al.HI/c2*1-8(2)6-5-7-9(3,4)10-8;;/h2*5-7H2,1-4H3;;1H/q2*-1;+3;/p-1 |
InChI-Schlüssel |
YNNGAIAKRZIOPZ-UHFFFAOYSA-M |
Kanonische SMILES |
CC1(CCCC(N1[Al](N2C(CCCC2(C)C)(C)C)I)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(3-Fluorononyl)-2-[4-(hexyloxy)phenyl]pyridine](/img/structure/B12575471.png)
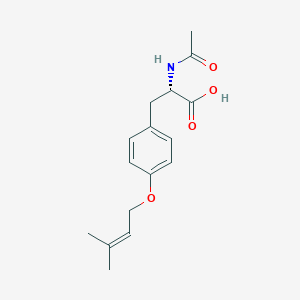
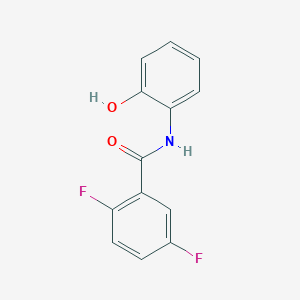


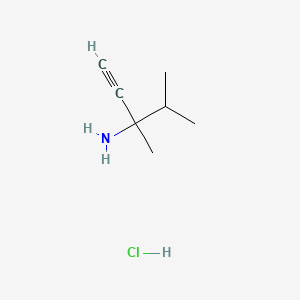
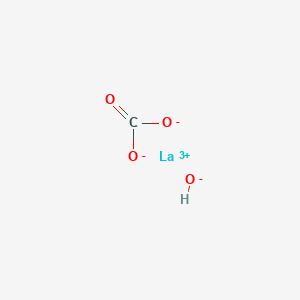
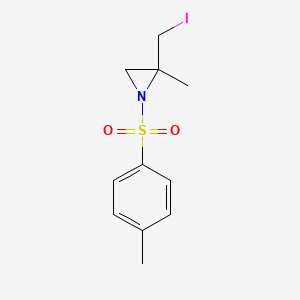

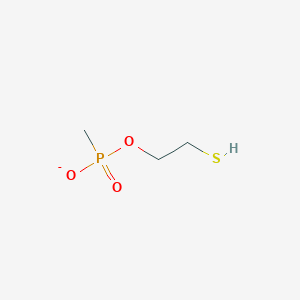
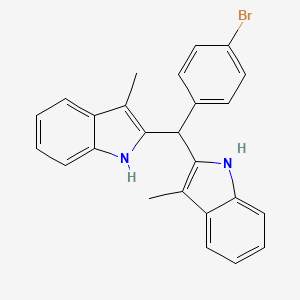
![7-Methyl-2,3-dihydro-4H-thiopyrano[2,3-b]pyridin-4-one](/img/structure/B12575516.png)
